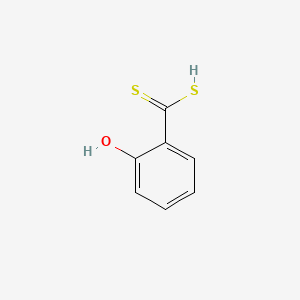
Dithiosalicylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dithiosalicylic acid (DTSA), chemically known as 2,2′-dithiodibenzoic acid (C₁₄H₁₀O₄S₂), is a disulfide-linked dimer of 2-mercaptobenzoic acid. It is synthesized via dimerization of 2-mercaptobenzoic acid under oxidative conditions or via reaction of diazotized anthranilic acid with sodium disulfide . DTSA exhibits unique properties due to its disulfide bonds and aromatic carboxylic acid groups, enabling applications in:
- Materials science: As a precursor for hydrophobic carbon dots (CDs) with aggregation-induced emission (AIE) properties .
- Environmental chemistry: As a degradation product of dibenzothiophene (DBT) during microbial or photochemical processes .
- Coordination chemistry: In synthesizing metal-organic complexes (e.g., cobalt and nickel complexes) .
- Organic synthesis: Production of thioxanthones and benzodithiol-3-ones .
Toxicity studies indicate low in vivo and in vitro toxicity in mice and human cells .
Comparison with Similar Compounds
Structural and Functional Comparison
Key Research Findings
Environmental Degradation Pathways
- DTSA forms via oxidation of thiosalicylic acid during UV-driven DBT degradation . Both compounds show low toxicity individually but may contribute to toxicity in complex mixtures at high UV doses .
- In biodegradation by Pseudomonas fluorescens, DTSA accumulates alongside 2-mercaptobenzoic acid and benzothiophene derivatives .
Chemical Reactivity
- DTSA reacts with cumene in sulfuric acid to produce thioxanthones, highlighting its utility in organic synthesis .
Toxicity Profile
Properties
CAS No. |
527-89-9 |
|---|---|
Molecular Formula |
C7H6OS2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
2-hydroxybenzenecarbodithioic acid |
InChI |
InChI=1S/C7H6OS2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10) |
InChI Key |
AJQLEJAVGARHGQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)S)O |
Appearance |
Solid powder |
Key on ui other cas no. |
527-89-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dithiosalicylic acid; NSC 70157; NSC-70157; NSC70157 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















